Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane
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Overview
Description
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphorus atom bonded to phenyl and phenylethynyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane typically involves the reaction of phenyl(2-(phenylethynyl)phenyl)phosphine oxide with specific reagents under controlled conditions. One common method includes the use of aryl isonitriles as radical acceptors and tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a catalytic amount of silver acetate . This process can also be achieved through a photochemical approach using organic photocatalysts .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus compounds.
Scientific Research Applications
Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with transition metals, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing biological pathways and material properties.
Comparison with Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Tertiary phosphines: A broad class of compounds with similar P-C bonds used in catalysis.
Uniqueness: Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane stands out due to its unique combination of phenyl and phenylethynyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
60632-52-2 |
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Molecular Formula |
C34H23OP |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-2-[phenyl-[2-(2-phenylethynyl)phenyl]phosphoryl]benzene |
InChI |
InChI=1S/C34H23OP/c35-36(32-20-8-3-9-21-32,33-22-12-10-18-30(33)26-24-28-14-4-1-5-15-28)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
InChI Key |
HZFZVRYKOJTEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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